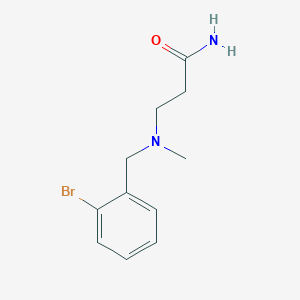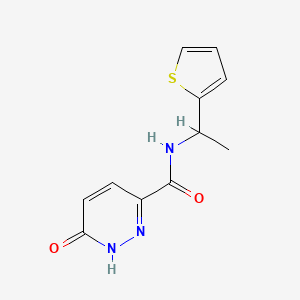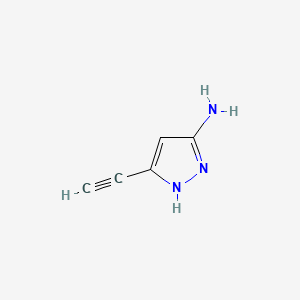
6'-O-Galloyl paeoniflorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Galloylpaeoniflorin is an acylated monoterpene glucoside isolated from the roots of the peony plant (Paeonia species). This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties . It has been studied for its potential therapeutic applications in treating diseases such as osteoporosis and non-small cell lung cancer .
準備方法
Synthetic Routes and Reaction Conditions
Galloylpaeoniflorin can be synthesized through the extraction of paeoniflorin from peony roots, followed by acylation with gallic acid. The process involves the following steps :
Extraction: The dry roots of Paeonia are ground into coarse powder and extracted with alcohol reflux to obtain an equivalent extract.
Isolation: The extract is then subjected to ethyl acetate extraction to isolate the galloylpaeoniflorin crude product.
Purification: The crude product is further purified using chromatographic techniques to obtain pure galloylpaeoniflorin.
Industrial Production Methods
Industrial production of galloylpaeoniflorin follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and optimized extraction conditions ensures high yield and purity of the compound .
化学反応の分析
Types of Reactions
Galloylpaeoniflorin undergoes various chemical reactions, including:
Oxidation: Galloylpaeoniflorin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert galloylpaeoniflorin into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups of the galloyl moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of galloylpaeoniflorin, such as galloyl alcohols, quinones, and substituted galloyl derivatives .
科学的研究の応用
Chemistry: It is used as a model compound for studying acylated monoterpene glucosides and their chemical properties.
Medicine: It has shown potential in treating osteoporosis by inhibiting osteoclastogenesis and reducing bone resorption.
Industry: Galloylpaeoniflorin is used in the development of natural antioxidant and anti-inflammatory products.
作用機序
Galloylpaeoniflorin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and inhibits oxidative stress in cells.
Anti-inflammatory Activity: Galloylpaeoniflorin inhibits the MAPKs/c-Fos/NFATc1 signaling pathway, reducing inflammation and osteoclastogenesis.
Anticancer Activity: It regulates the AMPK/miR-299-5p/ATF2 axis, inhibiting the proliferation and metastasis of non-small cell lung cancer cells.
類似化合物との比較
Galloylpaeoniflorin is unique among acylated monoterpene glucosides due to its specific galloyl moiety. Similar compounds include:
Paeoniflorin: A monoterpene glucoside without the galloyl group, known for its anti-inflammatory and antioxidant properties.
Albiflorin: Another monoterpene glucoside with similar biological activities but different structural features.
Oxypaeoniflorin: A derivative of paeoniflorin with additional oxygen-containing functional groups.
Galloylpaeoniflorin’s unique structure and specific biological activities make it a valuable compound for various scientific and medical applications.
特性
分子式 |
C30H32O15 |
|---|---|
分子量 |
632.6 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-6-[[(2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3/t17-,18-,20-,21+,22-,25+,26?,27+,28+,29-,30+/m1/s1 |
InChIキー |
KLFIUQCKSSAFFU-YTEYSKRWSA-N |
異性体SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O |
正規SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14897634.png)





![2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B14897667.png)
![4-ethoxy-N-(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B14897682.png)




